

Application Notes and Protocols: In Situ Hybridization for Detecting Involucrin Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Volucrin	
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Introduction

Involucrin (IVL) is a crucial protein in the formation of the cornified envelope of terminally differentiated keratinocytes, serving as a key marker for the maturation of squamous epithelia. [1] Its expression is tightly regulated during epidermal differentiation and is frequently altered in various skin diseases, such as psoriasis and ichthyosis, as well as in wound healing and skin carcinogenesis.[1][2][3] In situ hybridization (ISH) is a powerful molecular technique that enables the precise localization of involucrin mRNA within the cellular context of tissue sections.[4][5] This allows for the detailed study of spatial gene expression patterns, providing critical insights for dermatological research, toxicology, and the development of novel therapeutics targeting skin disorders.

Core Applications

• Dermatological Research: Elucidating the mechanisms of normal epidermal differentiation and the pathophysiology of skin diseases by examining the spatial distribution of in**volucrin** mRNA.[2][3]



- Drug Development: Assessing the efficacy of novel compounds on keratinocyte differentiation by monitoring changes in involucrin gene expression.
- Toxicology and Safety Assessment: Evaluating the effects of chemical compounds on skin integrity and barrier function through the analysis of involucrin expression patterns.[6]
- Cancer Research: Differentiating between benign and malignant epidermal neoplasms based on altered involucrin expression patterns.[3]

Quantitative Data Summary

The quantification of ISH signals allows for an objective comparison of in**volucrin** gene expression levels between different samples or experimental conditions. This can be achieved through image analysis software that measures signal intensity and the area of expression.[7] [8][9][10]

Experimental Condition	Mean Signal Intensity (Arbitrary Units)	Percentage of IVL- Positive Suprabasal Keratinocytes	Predominant Localization of IVL mRNA
Normal Human Epidermis	125 ± 18	75% ± 5%	Upper spinous and granular layers
Psoriatic Lesional Skin	280 ± 35	95% ± 3%	Expanded throughout the suprabasal layers
Keratinocytes (Low Calcium)	25 ± 8	< 10%	Minimal to no expression
Keratinocytes (High Calcium)	195 ± 25	85% ± 7%	Strong expression in differentiated cells
Wound Healing (24h post-injury)	160 ± 22	80% ± 6%	Migrating and proliferating keratinocytes at the wound edge



Experimental Protocols

This protocol describes a non-radioactive in situ hybridization method for the detection of in**volucrin** mRNA in paraffin-embedded skin tissue sections using a digoxigenin (DIG)-labeled RNA probe.[11][12][13]

I. Probe Preparation (DIG-labeled antisense RNA)

- Template Generation: A cDNA clone of the human involucrin gene is subcloned into a transcription vector containing T7 and SP6 RNA polymerase promoters.
- Linearization: The plasmid is linearized using a restriction enzyme that cuts downstream of the insert to create a template for the antisense probe.
- In Vitro Transcription: The linearized plasmid is used as a template for in vitro transcription with T7 RNA polymerase and a DIG RNA labeling mix.
- Probe Purification: The synthesized DIG-labeled RNA probe is purified using lithium chloride precipitation to remove unincorporated nucleotides.
- Quantification: The concentration of the purified probe is determined by spectrophotometry.

II. Tissue Preparation

- Fixation: Fresh skin biopsies are fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-6 hours at 4°C.
- Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
- \bullet Sectioning: 5 μm thick sections are cut using a microtome and mounted on adhesive-coated slides.

III. In Situ Hybridization

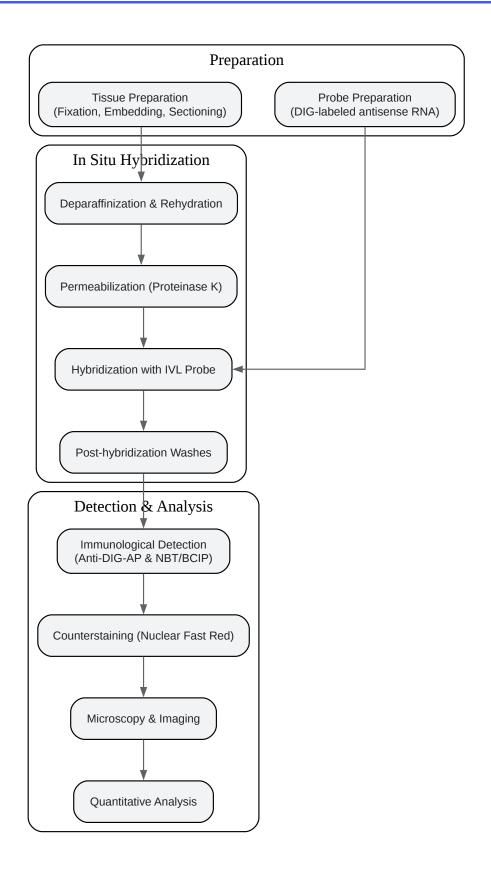
 Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.



- Permeabilization: Sections are incubated with Proteinase K to facilitate probe entry.
- Prehybridization: Slides are incubated in a prehybridization buffer for 2 hours at 55°C.
- Hybridization: The DIG-labeled involucrin probe is diluted in hybridization buffer, applied to the sections, and incubated overnight in a humidified chamber at 55°C.
- Post-hybridization Washes: A series of stringent washes are performed to remove unbound probe.
- Immunological Detection:
 - Sections are blocked to prevent non-specific antibody binding.
 - An anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) is applied and incubated.
 - The signal is visualized by adding the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate), which produce a blue-purple precipitate.
- · Counterstaining and Mounting:
 - Sections are counterstained with Nuclear Fast Red to visualize cell nuclei.
 - Slides are dehydrated and mounted with a permanent mounting medium.

Visualizations

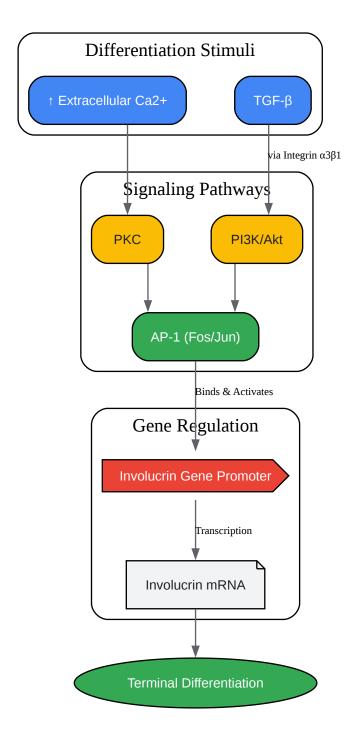




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Caption: In Situ Hybridization Workflow for Involucrin mRNA Detection.





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Caption: Simplified Signaling Pathway Regulating Involucrin Expression.

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References

- 1. Involucrin Wikipedia [en.wikipedia.org]
- 2. Involucrin expression in keratinization disorders of the skin--a preliminary study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involucrin expression in normal and neoplastic human skin: a marker for keratinocyte differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ hybridization Wikipedia [en.wikipedia.org]
- 5. Immunohistochemistry and in situ hybridization in the study of human skin melanocytes. |
 C3M Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]
- 6. Expression of epidermal keratins and the cornified envelope protein involucrin is influenced by permeability barrier disruption PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. In situ hybridization histochemistry quantification: automatic count on single cell in digital image PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotyping and Quantification of In Situ Hybridization Staining in Zebrafish [jove.com]
- 10. Quantitative analysis of in situ hybridization methods for the detection of actin gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-radioactive in situ hybridization method for the localization of specific RNAs in Drosophila embryos reveals translational control of the segmentation gene hunchback PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonradioactive In Situ Hybridization: Recent Techniques and Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1Nonradioactive In Situ Hybridization in Atherosclerotic Tissue PubMed [pubmed.ncbi.nlm.nih.gov]
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